Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15818117
InChI: InChI=1S/C10H13BrN2O2/c1-4-6-13-7(3)8(12-10(13)11)9(14)15-5-2/h4H,1,5-6H2,2-3H3
SMILES:
Molecular Formula: C10H13BrN2O2
Molecular Weight: 273.13 g/mol

Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC15818117

Molecular Formula: C10H13BrN2O2

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate -

Specification

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
IUPAC Name ethyl 2-bromo-5-methyl-1-prop-2-enylimidazole-4-carboxylate
Standard InChI InChI=1S/C10H13BrN2O2/c1-4-6-13-7(3)8(12-10(13)11)9(14)15-5-2/h4H,1,5-6H2,2-3H3
Standard InChI Key WVWWQRHFTHPWAV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(C(=N1)Br)CC=C)C

Introduction

Structural and Molecular Characteristics

Core Imidazole Architecture

The imidazole ring serves as the structural backbone of this compound, with nitrogen atoms at the 1- and 3-positions. Substitutents at the 1-, 2-, 4-, and 5-positions introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The allyl group (CH2CHCH2\text{CH}_2\text{CHCH}_2) at the 1-position contributes π-electron density, while the bromine atom at the 2-position enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions .

Stereoelectronic Effects

The ethyl ester group at the 4-position (COOCH2CH3\text{COOCH}_2\text{CH}_3) introduces both hydrophobic and electron-withdrawing characteristics, which can modulate solubility and reactivity. The methyl group at the 5-position (CH3\text{CH}_3) provides steric hindrance, potentially directing regioselectivity in subsequent synthetic steps .

Table 1: Key Structural Features

PositionSubstituentFunctional Role
1Allyl (CH2CHCH2\text{CH}_2\text{CHCH}_2)π-Electron donor, enhances reactivity
2Bromine (Br\text{Br})Electrophilic site for substitution
4Ethyl ester (COOCH2CH3\text{COOCH}_2\text{CH}_3)Modulates solubility and stability
5Methyl (CH3\text{CH}_3)Steric hindrance, regioselectivity

Synthesis and Purification Strategies

Alkylation and Bromination Sequence

The synthesis typically begins with a pre-functionalized imidazole precursor. A two-step protocol involving:

  • Alkylation: Introduction of the allyl group via nucleophilic substitution using allyl bromide in the presence of a base such as potassium carbonate.

  • Bromination: Treatment with N\text{N}-bromosuccinimide (NBS) in dichloromethane at 0–5°C to install the bromine atom.

Yield optimization often requires rigorous temperature control, with continuous flow reactors improving scalability and reproducibility.

Purification Techniques

Crude products are purified via:

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 ratio) to isolate the target compound.

  • Recrystallization: Ethanol/water mixtures yield crystals with >95% purity, as confirmed by HPLC .

Physicochemical Properties

Stability and Reactivity

The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture, generating hydrogen bromide (HBr\text{HBr}) and carbon oxides . It exhibits incompatibility with strong oxidizing agents, necessitating storage in inert atmospheres .

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3): δ 1.35 (t, 3H, CH3\text{CH}_3), 2.45 (s, 3H, CH3\text{CH}_3), 4.30 (q, 2H, OCH2\text{OCH}_2), 4.80–5.20 (m, 2H, allyl CH2\text{CH}_2), 5.80–6.00 (m, 1H, allyl CH\text{CH}) .

  • 13C^{13}\text{C} NMR: δ 14.1 (CH3\text{CH}_3), 21.8 (CH3\text{CH}_3), 60.2 (OCH2\text{OCH}_2), 117.5 (allyl CH2\text{CH}_2), 134.6 (allyl CH\text{CH}), 162.1 (C=O\text{C=O}) .

Hazard CategorySignal WordHazard Statements
Skin Irritation (Cat. 2)WarningH315: Causes skin irritation
Eye Irritation (Cat. 2A)WarningH319: Causes serious eye irritation
Respiratory IrritationWarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

  • Gloves: Nitrile or neoprene.

  • Eye Protection: Goggles with side shields.

  • Ventilation: Fume hoods or local exhaust systems .

Applications in Pharmaceutical Research

Intermediate for Heterocyclic Derivatives

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl imidazole libraries for kinase inhibition studies. The allyl group serves as a handle for click chemistry modifications, enhancing drug-likeness in lead optimization.

Biological Activity Screening

Preliminary assays indicate moderate inhibition of cytochrome P450 enzymes (IC50_{50} = 12–18 μM), suggesting potential as an adjuvant in combination therapies. Further studies are needed to elucidate mechanisms and toxicity profiles.

Comparative Analysis with Structural Analogues

Table 2: Brominated Imidazole Derivatives

CompoundSubstituentsKey Differences
Ethyl 2-bromo-1-methylimidazole-4-carboxylateNo allyl groupReduced π-electron density
1-Allyl-2-chloro-5-methylimidazole-4-carboxylateChlorine instead of bromineLower electrophilicity, milder reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator